4-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid
Description
4-({2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid is a synthetic coumarin derivative with a 2H-chromen-2-one core. Its structure features:
- 3,4-dimethyl substitution on the coumarin ring, which enhances steric bulk and may influence electronic properties.
- A propanoyloxy group at position 7 of the coumarin, linked via an ether bond.
- A butanoic acid moiety connected through an amide bond to the propanoyloxy side chain.
The compound’s molecular formula is inferred as C₁₉H₂₁NO₆ (molecular weight ≈ 359.38 g/mol), though exact data are unavailable in the provided evidence.
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]butanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-10-11(2)18(23)25-15-9-13(6-7-14(10)15)24-12(3)17(22)19-8-4-5-16(20)21/h6-7,9,12H,4-5,8H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
HSMWYUIMHNQKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid typically involves multiple steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with acetic anhydride in the presence of a base.
Introduction of the dimethyl groups: Methylation of the chromen-2-one core using methyl iodide and a strong base like sodium hydride.
Attachment of the propanoyl group: This step involves the reaction of the chromen-2-one derivative with propanoyl chloride in the presence of a base such as pyridine.
Formation of the butanoic acid moiety: The final step involves the reaction of the intermediate with butanoic anhydride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the propanoyl or butanoic acid moieties using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors, modulating their activity. The propanoyl and butanoic acid moieties contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison with Similar Compounds
Key Structural and Functional Differences
Core Scaffold :
- The target compound and the analog in share a coumarin backbone , while and involve imidazo-benzothiazine and pyrazolo-pyridine cores, respectively. Coumarins are associated with fluorescence and protease inhibition, whereas pyrazolo-pyridines may target kinase pathways .
Substituent Effects: The 3,4-dimethyl groups on the target compound’s coumarin likely improve metabolic stability compared to the 4-butyl group in ’s analog, which increases lipophilicity but may reduce aqueous solubility. The propanoyloxy vs.
Inferred Pharmacological Implications
- However, the absence of direct pharmacological data in the evidence limits definitive conclusions.
- Compared to USP Bendamustine analogs (), which are alkylating agents, the target compound’s mechanism of action would likely differ due to its non-reactive coumarin scaffold .
Biological Activity
4-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a coumarin moiety, which is known for various biological activities. Its structure can be summarized as follows:
- Molecular Formula : C15H16O4
- Molecular Weight : 260.29 g/mol
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
- Antioxidant Activity : Coumarin derivatives are known to scavenge free radicals, thus providing protective effects against oxidative stress.
- Cytotoxicity against Cancer Cells : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | COX and LOX inhibition | |
| Antioxidant | Free radical scavenging | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
Several studies have evaluated the biological activity of related compounds:
-
Study on Coumarin Derivatives :
- A study found that coumarin derivatives exhibited significant inhibition of COX-2 and LOX enzymes, which are implicated in inflammation and cancer progression.
- The study highlighted the importance of structural modifications in enhancing biological activity.
-
Cytotoxicity Evaluation :
- Research on a related compound demonstrated cytotoxic effects against breast cancer cell lines (MCF-7), indicating potential therapeutic applications in oncology.
-
Molecular Docking Studies :
- Molecular docking simulations have shown promising interactions between the compound and target enzymes, suggesting a rational basis for its inhibitory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
